molecular formula C20H15N B11093937 6-Methyl-2-(2-naphthyl)quinoline

6-Methyl-2-(2-naphthyl)quinoline

Cat. No.: B11093937
M. Wt: 269.3 g/mol
InChI Key: CYDOGSYCDZCVRJ-UHFFFAOYSA-N
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Description

6-Methyl-2-(2-naphthyl)quinoline is an organic compound with the molecular formula C20H15N. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methyl-2-(2-naphthyl)quinoline can be synthesized through various methods. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses boron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions .

Industrial Production Methods

Industrial production methods for quinoline derivatives often involve green and sustainable chemical processes. These methods include microwave-assisted synthesis, solvent-free reaction conditions, and the use of recyclable catalysts .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(2-naphthyl)quinoline undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like nitrobenzene, reducing agents like hydrogen gas, and various catalysts like palladium .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce quinoline N-oxides, while reduction reactions may yield dihydroquinolines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Methyl-2-(2-naphthyl)quinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with DNA replication, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Methyl-2-(2-naphthyl)quinoline include other quinoline derivatives such as:

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its naphthyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C20H15N

Molecular Weight

269.3 g/mol

IUPAC Name

6-methyl-2-naphthalen-2-ylquinoline

InChI

InChI=1S/C20H15N/c1-14-6-10-19-17(12-14)9-11-20(21-19)18-8-7-15-4-2-3-5-16(15)13-18/h2-13H,1H3

InChI Key

CYDOGSYCDZCVRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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